molecular formula C12H12Cl4N2O3 B11525701 2-Chloro-N-({3,5-dichloro-4-[(2-chloroacetamido)methyl]-2-hydroxyphenyl}methyl)acetamide

2-Chloro-N-({3,5-dichloro-4-[(2-chloroacetamido)methyl]-2-hydroxyphenyl}methyl)acetamide

Cat. No.: B11525701
M. Wt: 374.0 g/mol
InChI Key: MGICPDYTCWETKP-UHFFFAOYSA-N
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Description

2-Chloro-N-({3,5-dichloro-4-[(2-chloroacetamido)methyl]-2-hydroxyphenyl}methyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its multiple chloro and acetamido groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-({3,5-dichloro-4-[(2-chloroacetamido)methyl]-2-hydroxyphenyl}methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the chlorination of a suitable aromatic precursor, followed by acetamidation and subsequent chlorination steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and acetamidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-({3,5-dichloro-4-[(2-chloroacetamido)methyl]-2-hydroxyphenyl}methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or partially reduced products.

    Substitution: The chloro groups can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction could produce partially dechlorinated acetamides.

Scientific Research Applications

2-Chloro-N-({3,5-dichloro-4-[(2-chloroacetamido)methyl]-2-hydroxyphenyl}methyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-({3,5-dichloro-4-[(2-chloroacetamido)methyl]-2-hydroxyphenyl}methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s chloro and acetamido groups enable it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N,N-dimethylacetamide: A related compound with similar structural features but different functional groups.

    2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide: Another similar compound with potential anticancer properties.

    2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: A compound with a thiadiazole ring, showing different chemical and biological properties.

Uniqueness

2-Chloro-N-({3,5-dichloro-4-[(2-chloroacetamido)methyl]-2-hydroxyphenyl}methyl)acetamide is unique due to its specific arrangement of chloro and acetamido groups, which confer distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C12H12Cl4N2O3

Molecular Weight

374.0 g/mol

IUPAC Name

2-chloro-N-[[3,5-dichloro-4-[[(2-chloroacetyl)amino]methyl]-2-hydroxyphenyl]methyl]acetamide

InChI

InChI=1S/C12H12Cl4N2O3/c13-2-9(19)17-4-6-1-8(15)7(11(16)12(6)21)5-18-10(20)3-14/h1,21H,2-5H2,(H,17,19)(H,18,20)

InChI Key

MGICPDYTCWETKP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)CNC(=O)CCl)Cl)O)CNC(=O)CCl

Origin of Product

United States

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